3-(5-Formyl-1,2,4-oxadiazol-3-YL)benzonitrile
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Overview
Description
3-(5-Formyl-1,2,4-oxadiazol-3-YL)benzonitrile: is an organic compound that features a five-membered heterocyclic ring system known as oxadiazole. This ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Formyl-1,2,4-oxadiazol-3-YL)benzonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzaldehyde derivatives with amidoximes in the presence of carbonyl diimidazoles (CDI) in toluene . Another method involves the use of nitrile oxides formed in situ from chlorinated benzaldoximes under basic conditions, which then undergo a [2+3]-cycloaddition with dipolarophiles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: Reduction of the formyl group can yield alcohol derivatives.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxadiazole derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, oxadiazole derivatives have shown potential as anticancer, antiviral, and antibacterial agents. The compound’s ability to interact with biological targets makes it a promising candidate for drug development .
Industry: The compound’s stability and reactivity make it suitable for use in the development of high-energy materials and as a component in various industrial applications .
Mechanism of Action
The mechanism of action of 3-(5-Formyl-1,2,4-oxadiazol-3-YL)benzonitrile involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzymes and receptors. The oxadiazole ring system is known to interact with hydrogen bond acceptors and donors, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Another regioisomer with distinct chemical properties and applications.
1,2,3-Oxadiazole: Less common but still of interest in certain chemical contexts
Uniqueness: 3-(5-Formyl-1,2,4-oxadiazol-3-YL)benzonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Its formyl and nitrile groups provide versatile sites for further chemical modifications, enhancing its utility in various applications .
Properties
Molecular Formula |
C10H5N3O2 |
---|---|
Molecular Weight |
199.17 g/mol |
IUPAC Name |
3-(5-formyl-1,2,4-oxadiazol-3-yl)benzonitrile |
InChI |
InChI=1S/C10H5N3O2/c11-5-7-2-1-3-8(4-7)10-12-9(6-14)15-13-10/h1-4,6H |
InChI Key |
OTVZLHHHSHCKRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NOC(=N2)C=O)C#N |
Origin of Product |
United States |
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